molecular formula C13H18ClN B12102516 4-chloro-N-(4-methylcyclohexyl)aniline

4-chloro-N-(4-methylcyclohexyl)aniline

Cat. No.: B12102516
M. Wt: 223.74 g/mol
InChI Key: QEMKWGANODLPJX-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methylcyclohexyl)aniline: is a chemical compound with the following structure:

CC1CCC(C1)NC2=CC=C(C=C2)Cl\text{CC1CCC(C1)NC2=CC=C(C=C2)Cl}CC1CCC(C1)NC2=CC=C(C=C2)Cl

(CAS Number: 1036478-57-5). It belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. Traditionally challenging to access, this hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare 4-chloro-N-(4-methylcyclohexyl)aniline involves the reaction of 4-chloronitrobenzene with 4-methylcyclohexylamine. The nitro group is reduced to an amino group using a reducing agent (e.g., tin and hydrochloric acid). The resulting compound is then purified to obtain the desired product.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification techniques, and safety protocols ensures efficient production.

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: 4-chloro-N-(4-methylcyclohexyl)aniline can undergo nucleophilic substitution reactions at the chlorine atom. Common reagents include amines or other nucleophiles.

    Reduction Reactions: Reduction of the nitro group to an amino group is a crucial step in its synthesis.

    Acid-Base Reactions: The compound can act as a weak base due to the amino group.

Major Products:: The major product formed from the substitution reaction is the corresponding substituted aniline. The reduction reaction yields 4-amino-N-(4-methylcyclohexyl)aniline.

Scientific Research Applications

4-chloro-N-(4-methylcyclohexyl)aniline finds applications in:

    Medicinal Chemistry: As a building block for drug development.

    Organic Synthesis: For creating complex molecules.

    Materials Science: In the design of functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.

Comparison with Similar Compounds

4-chloro-N-(4-methylcyclohexyl)aniline is unique due to its hindered amine motif. Similar compounds include p-chloroaniline (CAS Number: 106-47-8) and 4-chloro-N-methylaniline (CAS Number: 932-96-7) . their structures lack the cyclohexyl substituent, differentiating them from our compound.

Properties

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

4-chloro-N-(4-methylcyclohexyl)aniline

InChI

InChI=1S/C13H18ClN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h4-5,8-10,12,15H,2-3,6-7H2,1H3

InChI Key

QEMKWGANODLPJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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